3-(4-Biphenyl)-2-methyl-1-propene chemical properties
3-(4-Biphenyl)-2-methyl-1-propene chemical properties
Technical Guide: 3-(4-Biphenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Core Chemical Properties
3-(4-Biphenyl)-2-methyl-1-propene is a biphenyl derivative with a methylpropene substituent. The biphenyl moiety is a common scaffold in medicinal chemistry, known for its rigid structure which can facilitate interactions with biological targets. The lipophilic nature of the biphenyl group combined with the unsaturated propene chain suggests potential for various chemical modifications and biological activities.
Table 1: Physicochemical Properties of 3-(4-Biphenyl)-2-methyl-1-propene
| Property | Value | Source |
| CAS Number | 53573-00-5 | ChemicalBook[1], BOC Sciences[2] |
| Molecular Formula | C₁₆H₁₆ | ChemicalBook[1], BOC Sciences[2] |
| Molecular Weight | 208.30 g/mol | ChemicalBook[1], BOC Sciences[2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Expected to be soluble in nonpolar organic solvents. | Inferred from structure |
Table 2: Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons of the biphenyl group, vinyl protons of the propene group, methyl protons, and methylene protons. |
| ¹³C NMR | Resonances for aromatic carbons, olefinic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic peaks for C=C stretching (alkene and aromatic), C-H stretching (aromatic and aliphatic), and C-H bending. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (208.30). |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 3-(4-Biphenyl)-2-methyl-1-propene is not available, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as a Wittig reaction or a Grignard reaction followed by dehydration. Below is a hypothetical experimental protocol for a Wittig-based synthesis.
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of 3-(4-Biphenyl)-2-methyl-1-propene.
Experimental Protocol: Hypothetical Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise while maintaining the temperature at 0 °C. Stir the resulting orange-red solution for 1-2 hours at room temperature to ensure complete formation of the methylenetriphenylphosphorane ylide.
-
Wittig Reaction: In a separate flask, dissolve 1-(4-biphenyl)propan-2-one in anhydrous THF. Cool this solution to 0 °C. Slowly add the ketone solution to the prepared ylide solution via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 3-(4-Biphenyl)-2-methyl-1-propene.
Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.
Caption: Standard workflow for the characterization of a synthesized organic compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Record the spectrum on a 300 or 500 MHz NMR spectrometer.
-
¹³C NMR: Use the same sample to record the ¹³C NMR spectrum.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Mass Spectrometry (MS):
-
Analyze a dilute solution of the compound using a mass spectrometer, for example, with an electrospray ionization (ESI) source, to determine the mass-to-charge ratio of the molecular ion.
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity of 3-(4-Biphenyl)-2-methyl-1-propene. No studies have been identified that investigate its efficacy in any biological assays or its mechanism of action, including any involvement in cellular signaling pathways.
Conclusion
3-(4-Biphenyl)-2-methyl-1-propene is a compound for which basic chemical identifiers are known, but a comprehensive profile of its chemical and physical properties is lacking in the scientific literature. The methodologies for its synthesis and characterization can be inferred from standard organic chemistry practices. Further experimental investigation is required to determine its physical constants, detailed spectroscopic data, and to explore any potential biological activities. The absence of such data presents an opportunity for novel research into the properties and potential applications of this molecule.
